molecular formula C6H8O7 B1214949 D-erythro-Isocitric acid CAS No. 30810-51-6

D-erythro-Isocitric acid

Cat. No.: B1214949
CAS No.: 30810-51-6
M. Wt: 192.12 g/mol
InChI Key: ODBLHEXUDAPZAU-VVJJHMBFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: D-erythro-Isocitric acid can be synthesized through microbial fermentation using specific strains of yeast, such as Yarrowia lipolytica. The process involves the cultivation of these yeast strains in media containing carbon sources like n-alkanes or raw glycerol under high aeration conditions . The production can be optimized by regulating key enzymes such as aconitate hydratase and isocitrate lyase through the addition of metabolic regulators like iron and itaconic acid .

Industrial Production Methods: Industrial production of this compound can be achieved through consolidated bioprocessing, where cellulase production, cellulose hydrolysis, and product fermentation are integrated into a single step. This method utilizes natural fungi like Talaromyces verruculosus, which can directly convert cellulose into enantiopure this compound . This process offers economic advantages by skipping costly separate enzyme production and cellulose hydrolysis steps.

Chemical Reactions Analysis

Types of Reactions: D-erythro-Isocitric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form oxalosuccinic acid, which is an intermediate in the Krebs cycle.

    Reduction: It can be reduced to form isocitrate.

    Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include NAD+ or NADP+ in the presence of isocitrate dehydrogenase.

    Reduction: Common reagents include NADH or NADPH.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed:

    Oxidation: Oxalosuccinic acid.

    Reduction: Isocitrate.

    Substitution: Various substituted isocitric acid derivatives.

Scientific Research Applications

D-erythro-Isocitric acid has numerous scientific research applications, including:

Mechanism of Action

D-erythro-Isocitric acid exerts its effects primarily through its role in the Krebs cycle. It is converted to oxalosuccinic acid by isocitrate dehydrogenase, which is then decarboxylated to form α-ketoglutarate. This process is crucial for the production of energy in the form of ATP in aerobic organisms . The molecular targets involved include enzymes such as aconitate hydratase, isocitrate dehydrogenase, and isocitrate lyase .

Comparison with Similar Compounds

    Citric acid: A structural isomer of isocitric acid, differing in the position of the hydroxyl group.

    Threo-D S-isocitric acid: Another stereoisomer of isocitric acid.

    Threo-L S-isocitric acid: Another stereoisomer of isocitric acid.

    Erythro-L S-isocitric acid: Another stereoisomer of isocitric acid.

Uniqueness: D-erythro-Isocitric acid is unique due to its specific stereochemistry, which makes it a valuable chiral building block in organic synthesis. Its ability to be directly produced from cellulose by natural fungi like Talaromyces verruculosus also sets it apart from other isomers .

Properties

CAS No.

30810-51-6

Molecular Formula

C6H8O7

Molecular Weight

192.12 g/mol

IUPAC Name

(1R,2R)-1-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/t2-,4-/m1/s1

InChI Key

ODBLHEXUDAPZAU-VVJJHMBFSA-N

Isomeric SMILES

C([C@H]([C@H](C(=O)O)O)C(=O)O)C(=O)O

SMILES

C(C(C(C(=O)O)O)C(=O)O)C(=O)O

Canonical SMILES

C(C(C(C(=O)O)O)C(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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